molecular formula C26H22N2O3S B12122103 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide

Cat. No.: B12122103
M. Wt: 442.5 g/mol
InChI Key: ZPSHUNLKHHIKTP-FYWRMAATSA-N
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Description

The compound (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide is a complex organic molecule that features a combination of aromatic rings, a thiazole ring, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the aromatic rings: The benzyloxy and methoxy-substituted phenyl rings can be introduced via Suzuki or Heck coupling reactions.

    Formation of the enamide linkage: This step involves the reaction of the thiazole derivative with an appropriate acyl chloride or anhydride under basic conditions to form the enamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of quinones.

    Reduction: Reduction of the enamide group can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties due to its conjugated system and aromatic rings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]prop-2-enamide: Similar compounds include other thiazole derivatives and enamides with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Compared to other thiazole derivatives, the presence of the benzyloxy and methoxy groups, along with the enamide linkage, provides unique reactivity and potential for interaction with biological targets.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C26H22N2O3S/c1-30-24-16-19(12-14-23(24)31-17-20-8-4-2-5-9-20)13-15-25(29)28-26-27-22(18-32-26)21-10-6-3-7-11-21/h2-16,18H,17H2,1H3,(H,27,28,29)/b15-13+

InChI Key

ZPSHUNLKHHIKTP-FYWRMAATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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